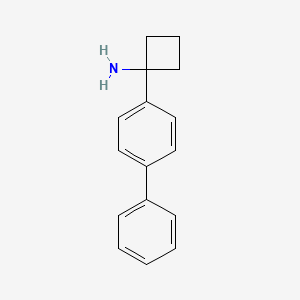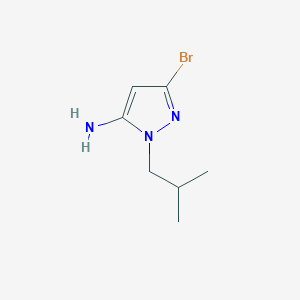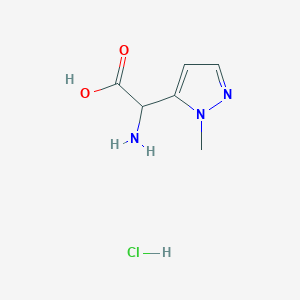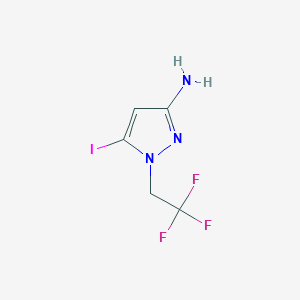
1-(4-Biphenylyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Biphenylyl)cyclobutanamine is an organic compound with the molecular formula C16H17N It is characterized by a cyclobutane ring attached to a biphenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)cyclobutanamine can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as the preparation of the biphenyl precursor, coupling with cyclobutanamine, and purification of the final product.
化学反应分析
Types of Reactions: 1-(4-Biphenylyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
1-(4-Biphenylyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Biphenylyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.
Biphenylamine: Contains a biphenyl group and an amine group but lacks the cyclobutane ring.
Uniqueness: 1-(4-Biphenylyl)cyclobutanamine is unique due to the combination of the cyclobutane ring and biphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from simpler analogs like cyclobutylamine and biphenylamine.
属性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C16H17N/c17-16(11-4-12-16)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12,17H2 |
InChI 键 |
BZGMOAQZGUBDKY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)


![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)
amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736581.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736590.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)

